Molecular Structure and Stereochemistry of 19-Epi FK-506
Molecular Structure and Stereochemistry of 19-Epi FK-506
This guide provides an in-depth technical analysis of 19-Epi FK-506 (also known as Tacrolimus Impurity 19-epimer, EP Impurity G, or USP Related Compound II).[1][2][3] It is designed for researchers and analytical scientists requiring precise structural, mechanistic, and regulatory knowledge of this specific stereoisomer.[1][2][3]
Technical Guide & Whitepaper [1][2][3]
Executive Summary
19-Epi FK-506 is a specific stereoisomer of the immunosuppressant Tacrolimus (FK-506).[1][2] It arises primarily through the epimerization of the hemiketal carbon (C19) within the macrocyclic lactone ring.[2] While structurally identical to the parent drug in terms of connectivity, the inversion of chirality at C19 significantly alters its three-dimensional conformation, chromatographic behavior, and biological affinity for FKBP12.[1][2][3]
In drug development and quality control, 19-Epi FK-506 is a critical process-related impurity and degradation product .[1][2][3] Regulatory monographs (USP, EP) mandate its strict control due to its reduced pharmacological potency and potential impact on safety profiles.[1][2][3]
Molecular Architecture & Stereochemistry[1][2]
Structural Comparison: Tacrolimus vs. 19-Epi FK-506
The core difference lies at Carbon 19 (C19), which forms part of the masked tricarbonyl system (hemiketal).[1][2]
-
Tacrolimus (FK-506): Possesses the (19R) absolute configuration.[1][2][4] The hemiketal hydroxyl group is oriented to stabilize the "binding-competent" conformation.[1][2]
-
19-Epi FK-506: Possesses the (19S) absolute configuration. This inversion disrupts the hydrogen-bonding network required for high-affinity binding to the immunophilin FKBP12.[1][2]
| Feature | Tacrolimus (Parent) | 19-Epi FK-506 (Impurity) |
| CAS Number | 104987-11-3 | 144490-63-1 |
| Stereochemistry at C19 | (R) -configuration | (S) -configuration |
| Molecular Formula | C₄₄H₆₉NO₁₂ | C₄₄H₆₉NO₁₂ |
| Molecular Weight | 804.02 g/mol | 804.02 g/mol |
| Regulatory Designation | Active Pharmaceutical Ingredient | USP Related Compound II / EP Impurity G |
Conformational Impact
The C19 position acts as a "hinge" for the macrocycle.[2] In the parent molecule, the (19R) configuration locks the pyranose ring and the effector domain into a twisted geometry that perfectly complements the hydrophobic pocket of FKBP12.[2] The (19S) epimer forces a conformational shift, particularly in the "effector region" (C15–C21), leading to steric clashes within the protein binding site.[2][3]
Mechanism of Formation
The formation of 19-Epi FK-506 is not a random degradation but a specific consequence of hemiketal dynamics .[1][2] It occurs via a reversible ring-opening mechanism, often catalyzed by aqueous conditions, heat, or pH excursions.[1][2][3]
The Pathway
-
Ring Opening: The C19-O-C22 hemiketal bond in Tacrolimus hydrolyzes to form the Open-Ring Tautomer (a diketo-alcohol intermediate).[1][2]
-
Re-closure (Epimerization): The C22-hydroxyl group re-attacks the C19 ketone.[1] While the "top" face attack restores Tacrolimus (Kinetic product), the "bottom" face attack generates 19-Epi FK-506 (Thermodynamic equilibration).[1][2]
Visualization of the Pathway
The following diagram illustrates the equilibrium between Tacrolimus, its open-ring intermediate, and the 19-Epimer.[1][2][3][5]
Figure 1: Mechanism of C19 epimerization via the open-chain diketo intermediate.[1][2]
Analytical Characterization & Identification
Differentiation of 19-Epi FK-506 from the parent drug is a critical quality attribute (CQA).[1][2] Standard reverse-phase HPLC methods are employed, as the stereochemical change results in a distinct hydrophobicity profile.[1][2][3]
Chromatographic Profile (USP/EP Method)
The 19-epimer is significantly more polar than Tacrolimus due to the exposure of the hydroxyl group in the (S)-configuration, leading to earlier elution on C18 stationary phases.[1][2]
| Parameter | Specification |
| Column | C18 (Octadecylsilane), L1 packing (e.g., 4.6 mm × 15 cm, 3 µm) |
| Mobile Phase | Acetonitrile / tert-Butyl Methyl Ether / Phosphoric Acid buffer |
| Detection | UV @ 220 nm |
| Relative Retention Time (RRT) | ~0.63 (relative to Tacrolimus = 1.[1][2][3][6]00) |
| System Suitability | Resolution (Rs) > 3.0 between Tacrolimus and 19-Epi FK-506 |
NMR Spectroscopy
While Mass Spectrometry (LC-MS) yields identical m/z values (822.03 for [M+NH4]+), Nuclear Magnetic Resonance (NMR) is definitive.[1][2]
-
H-1 NMR: The proton attached to C19 (if applicable in the tautomer) or adjacent protons (H18, H20) show distinct chemical shift perturbations (typically
0.1–0.5 ppm) due to the altered magnetic environment of the hemiketal ring.[1][2] -
C-13 NMR: The C19 carbon signal shifts significantly, confirming the change in the quaternary center's environment.[2][3]
Biological Profile & Implications
The stereochemical inversion at C19 is not biologically benign. The "effector domain" of FK-506 (C15–C21) is responsible for binding to FKBP12.[1][2]
Structure-Activity Relationship (SAR)[1][2]
-
Binding Affinity: 19-Epi FK-506 exhibits reduced binding affinity to FKBP12 compared to Tacrolimus.[1][2][3] The (19S) configuration creates steric hindrance that prevents the formation of the tight "proline-mimetic" complex required for inhibition.[2]
-
Calcineurin Inhibition: Consequently, the ternary complex (Drug-FKBP12-Calcineurin) forms less efficiently, resulting in significantly lower immunosuppressive potency (IC50 values are typically 1-2 orders of magnitude higher than the parent).[1][2][3]
Toxicity & Safety
While less potent, the 19-epimer is structurally similar enough to potentially compete for metabolic enzymes (CYP3A4/5) or transporters (P-glycoprotein), potentially altering the pharmacokinetics of the parent drug if present in high concentrations.[1][2]
Regulatory Limits
Due to these factors, regulatory bodies enforce strict limits:
-
EP Limit: Controlled as Impurity G; limits depend on specific monograph versions but generally align with <0.5%.
References
-
United States Pharmacopeia (USP) . Tacrolimus Monograph: Organic Impurities, Procedure 2. USP-NF.[1][2] Link[1][2]
-
European Pharmacopoeia (EP) . Tacrolimus Monohydrate: Impurity G. EDQM. Link
-
Nam, J., et al. (2011).[1][2][3] "Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity." Journal of Natural Products. Link[1][2]
-
Skytte, D. M., et al. (2010).[1][2][3] "Synthesis and characterization of an epimer of tacrolimus." Journal of Natural Products. (Contextual reference for epimerization mechanisms). Link[1][2]
-
PubChem . Tacrolimus anhydrous 19-epimer (Compound CID 13819073).[1][2] National Library of Medicine. Link[1][2]
Sources
- 1. Tacrolimus anhydrous 19-epimer | C44H69NO12 | CID 13819073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20110201639A1 - Stabilized tacrolimus composition - Google Patents [patents.google.com]
- 3. Tacrolimus - Wikipedia [en.wikipedia.org]
- 4. allmpus.com [allmpus.com]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
